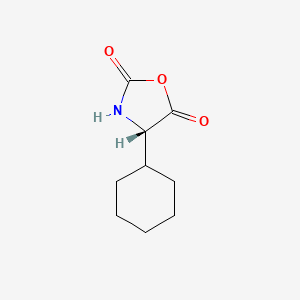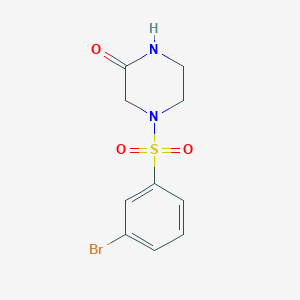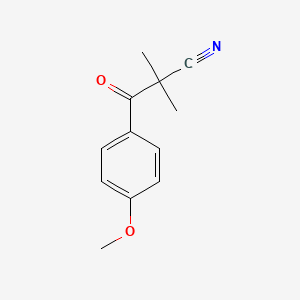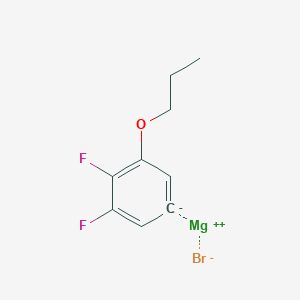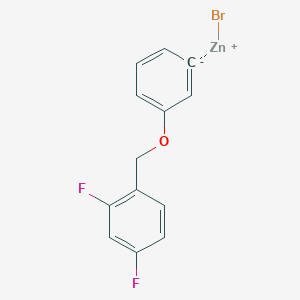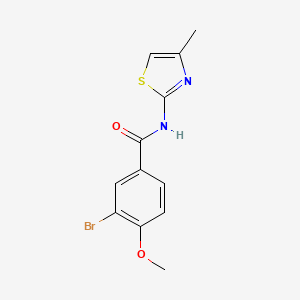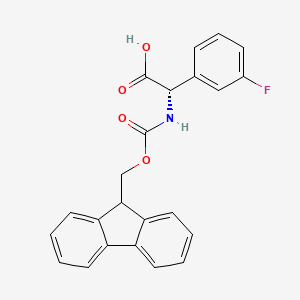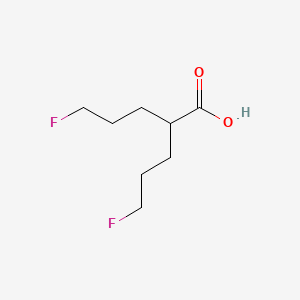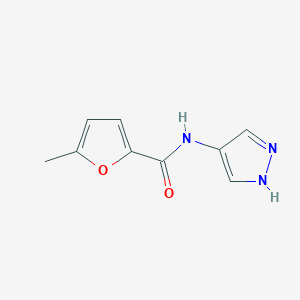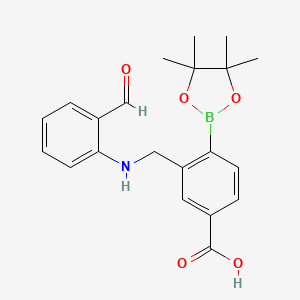
3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline is a complex organic compound that features a combination of chloro, fluoro, and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can produce different imidazole-containing compounds.
Applications De Recherche Scientifique
3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and fluoro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features a trifluoromethyl group instead of the chloro and fluoro groups, leading to different electronic properties and applications.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another similar compound with a pyrazole ring instead of an imidazole ring, used in different chemical and biological contexts.
Uniqueness
3-Chloro-4-fluoro-N-((1-methyl-1h-imidazol-5-yl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClFN3 |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-N-[(3-methylimidazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H11ClFN3/c1-16-7-14-5-9(16)6-15-8-2-3-11(13)10(12)4-8/h2-5,7,15H,6H2,1H3 |
Clé InChI |
XPPHWVPXYWOUGL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CNC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


